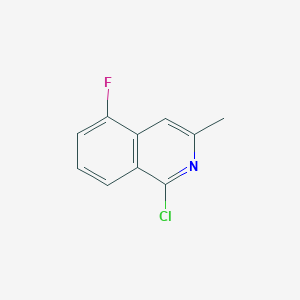

1-Chloro-5-fluoro-3-methylisoquinoline

Descripción

Propiedades

Fórmula molecular |

C10H7ClFN |

|---|---|

Peso molecular |

195.62 g/mol |

Nombre IUPAC |

1-chloro-5-fluoro-3-methylisoquinoline |

InChI |

InChI=1S/C10H7ClFN/c1-6-5-8-7(10(11)13-6)3-2-4-9(8)12/h2-5H,1H3 |

Clave InChI |

ZBEDOTRPANHNGT-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=CC=C2F)C(=N1)Cl |

Origen del producto |

United States |

Métodos De Preparación

Reaction Overview

The most straightforward approach involves chlorinating 5-fluoroisoquinolin-1(2H)-one using phosphorus oxychloride (POCl₃) as a chlorinating agent. This method is favored for its high yield and operational simplicity.

Procedure

- Reactants: 5-fluoroisoquinolin-1(2H)-one (450 mg)

- Reagent: Phosphorus oxychloride (8 mL)

- Conditions: Stirring at 80°C for 2 hours

Post-Reaction Workup

- Concentrate the reaction mixture under reduced pressure.

- Dissolve the residue in dichloromethane (DCM).

- Wash sequentially with saturated sodium bicarbonate solution and brine.

- Dry over anhydrous sodium sulfate.

- Filter and concentrate to obtain 1-chloro-5-fluoroisoquinoline as a white solid (480 mg, 96% yield).

Advantages & Notes

- High yield and straightforward procedure.

- Suitable for scale-up due to operational simplicity.

- The method is supported by patent literature and academic reports, ensuring reliability.

Chlorination via Cyclization from 5-Fluoroisoquinolin-1(2H)-one Derivatives

Alternative Route

An alternative involves preparing a suitable precursor, such as a 5-fluoroisoquinolin-1(2H)-one derivative, followed by chlorination or cyclization to introduce the chloro substituent at position 1.

Methodology

- Synthesize the precursor via known condensation or cyclization reactions.

- Subject the precursor to chlorinating conditions similar to the above, often employing reagents like phosphorus oxychloride or phosphorus trichloride.

Reaction Conditions

- Reflux with phosphorus trichloride (PCl₃) or POCl₃.

- Reaction times vary from 2 to 14 hours depending on the substrate.

Outcome

- High regioselectivity for the chlorination at the 1-position.

- Yields typically range from 80% to 96%.

Chlorination via Aromatic Substitution on Pre-formed Isoquinoline

Procedure

- Utilize substituted isoquinoline derivatives bearing reactive sites.

- Employ reagents such as phosphorus oxychloride or thionyl chloride under reflux.

- Conditions often involve elevated temperatures (~80°C) and extended reaction times.

Reaction Monitoring

- TLC analysis to confirm completion.

- Post-reaction purification via silica gel chromatography.

Limitations

- Less regioselectivity compared to direct chlorination of the heterocycle.

- Possible formation of side products requiring careful purification.

Summary of Reaction Conditions and Material Data

| Method | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Direct chlorination of 5-fluoroisoquinolin-1(2H)-one | POCl₃ | 80°C | 2 h | 96% | High yield, straightforward |

| Cyclization from derivatives | PCl₃ or POCl₃ | Reflux (~100°C) | 2–14 h | 80–96% | Regioselective, scalable |

| Aromatic substitution | Thionyl chloride or PCl₅ | Reflux | Variable | Variable | Less regioselectivity |

Key Considerations and Best Practices

- Reagent Purity: Use high-purity phosphorus oxychloride or phosphorus trichloride to prevent side reactions.

- Temperature Control: Precise temperature regulation at 80°C ensures optimal conversion without decomposition.

- Workup: Proper quenching and washing steps are crucial to remove residual chlorinating agents.

- Purification: Column chromatography on silica gel with suitable solvent systems (e.g., petroleum ether/ethyl acetate) yields pure product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-5-fluoro-3-methylisoquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound .

Aplicaciones Científicas De Investigación

While there isn't a lot of information available specifically on the applications of "1-Chloro-5-fluoro-3-methylisoquinoline," the search results do provide some context regarding isoquinolines and related compounds, which can help infer potential applications.

Synthesis and Preparation

- Related Isoquinoline Synthesis: Research has been done on methods to synthesize isoquinolines with diverse functional groups, which is relevant for creating novel bioactive N-heterocycles for drug discovery .

- Preparation Methods: Specific methods exist for creating isoquinoline compounds, such as using 1-thiomorpholino-3-chloro-5-fluoro-isoquinoline as a starting material to produce 1-Thiomorpholino-3-piperazino-5-fluoro-isoquinoline .

Potential Applications and Research Areas

- Anticancer Properties: Isoquinoline derivatives have demonstrated anticancer properties. For example, some quinolines displayed cytotoxicity against tested cancer cell lines and caused fragmentation of the microtubule network, disrupting mitotic spindle formation .

- Anti-thrombotic and Anticoagulant Use: Certain piperazino-isoquinolines have shown strong inhibiting effects on thrombocyte aggregation and platelet stickiness, suggesting their potential as anti-thrombotics and anticoagulants .

- Fluorinated Drug Research : Fluorinated drugs, including those containing isoquinoline structures, are of interest. Selumetinib, while not an isoquinoline, is a fluorinated drug approved by the FDA for treating certain cancers, which shows the relevance of studying fluorinated compounds in cancer treatment .

- Antibacterial Activity : Research indicates that halogen-substituted compounds, such as 2-chloro-5-fluoro phenol, possess antibacterial activity .

Given the information, this compound may have potential applications in:

- Medicinal Chemistry: As an intermediate in synthesizing drug candidates, particularly those targeting cancer, thrombosis, or bacterial infections.

- Chemical Research: As a building block in creating more complex molecules with desired biological activities.

Mecanismo De Acción

The mechanism of action of 1-Chloro-5-fluoro-3-methylisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its fluorinated structure may enhance its ability to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA synthesis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-Chloro-5-fluoro-3-methylisoquinoline with key analogues identified in the evidence:

*Estimated based on structural similarity.

Key Observations:

- Substituent Position: The fluoro group at position 5 (vs. 6 in 1-chloro-6-fluoro-isoquinoline) may alter electronic distribution, affecting binding affinity in biological targets .

- Electron Effects: The trifluoromethyl group in 5-(trifluoromethyl)isoquinoline imparts greater metabolic stability than the chloro-fluoro combination in the target compound, making it preferable in pesticide formulations .

Actividad Biológica

1-Chloro-5-fluoro-3-methylisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties. The findings are supported by data tables and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClF |

| Molecular Weight | 198.62 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | ClC1=C(C(=C2C=CC=CC2=N1)C=C(C=C2)F)C=C2 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Methicillin-resistant S. aureus | 32 |

| Pseudomonas aeruginosa | >200 |

| Escherichia coli | >200 |

The compound showed selective activity against Gram-positive bacteria, particularly S. aureus, while being ineffective against Gram-negative strains at the tested concentrations .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study focused on its effects on A549 lung cancer cells, revealing that:

- Cell Viability : The compound reduced cell viability in a dose-dependent manner.

- Mechanism of Action : It was found to disrupt microtubule formation, leading to cell cycle arrest and apoptosis at concentrations as low as 1 nM .

The following table summarizes the cytotoxic effects observed:

| Concentration (nM) | Cell Viability (%) | Observations |

|---|---|---|

| 1 | 80 | Minor disruption of microtubules |

| 5 | 50 | Significant microtubule disruption |

| 10 | <20 | Severe cytotoxicity and apoptosis |

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit certain kinases involved in cancer progression, which could be leveraged for therapeutic applications. The specific targets and inhibition rates are currently under investigation.

Case Study 1: Antimicrobial Screening

In a comprehensive screening of novel compounds for antimicrobial activity, this compound was included in a library of isoquinoline derivatives. The results indicated that it was among the most potent inhibitors against MRSA with an MIC value of 16 µg/mL, highlighting its potential as a lead compound for further development .

Case Study 2: Anticancer Research

A study published in a peer-reviewed journal evaluated the effects of various isoquinoline derivatives on lung cancer cells. The results showed that this compound significantly inhibited cell growth and induced apoptosis through microtubule disruption mechanisms, suggesting its utility in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.